molecular formula C14H11ClF3NO3S B3496649 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B3496649
M. Wt: 365.8 g/mol
InChI Key: XGGWOJZMKVFOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11ClF3NO2S It is known for its unique structural features, which include a chloro and methoxy group on the benzene ring, as well as a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the chloro and methoxy groups can influence its reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
  • 3-chloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • 3-chloro-4-methoxy-N-[3-methoxyphenyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the specific positioning of its functional groups, which can significantly affect its chemical properties and biological activities. The presence of the trifluoromethyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-22-13-6-5-11(8-12(13)15)23(20,21)19-10-4-2-3-9(7-10)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGWOJZMKVFOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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